2-Methylbenzophenone

Catalog No.
S515946
CAS No.
131-58-8
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzophenone

CAS Number

131-58-8

Product Name

2-Methylbenzophenone

IUPAC Name

(2-methylphenyl)-phenylmethanone

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

CKGKXGQVRVAKEA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

2-Methylbenzophenone; NSC 67362; ; NSC-67362; NSC67362

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2

Description

The exact mass of the compound 2-Methylbenzophenone is 196.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67362. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Methylbenzophenone (CAS No. 131-58-8) is an organic compound with the formula C14H12O. While its industrial applications include use in pharmaceuticals, agrochemicals, and dyestuffs [], its properties make it a valuable compound in scientific research for several reasons:

Organic Synthesis Intermediate

One of the primary applications of 2-Methylbenzophenone in research is as a key intermediate in organic synthesis. Its reactive ketone group (C=O) allows it to participate in various reactions to form more complex molecules. Scientists can utilize 2-Methylbenzophenone as a starting material for the synthesis of diverse organic compounds, including pharmaceuticals, functional materials, and research chemicals [].

Here are some examples of reactions where 2-Methylbenzophenone serves as a useful intermediate:

  • Condensation reactions: 2-Methylbenzophenone can undergo condensation reactions with various nucleophiles to form new carbon-carbon bonds. This allows for the creation of more complex structures with desired functionalities.
  • Grignard reactions: When reacted with Grignard reagents, 2-Methylbenzophenone can be converted into tertiary alcohols, which are valuable building blocks in organic synthesis [].

Photochemical Research

-Methylbenzophenone exhibits photochemical properties, meaning it can absorb light and undergo chemical reactions when exposed to light. This characteristic makes it a valuable tool in photochemical research. Scientists can use 2-Methylbenzophenone to study various photochemical processes, such as photoinduced electron transfer reactions and excited-state chemistry.

Here are some examples of how 2-Methylbenzophenone is used in photochemical research:

  • Photosensitizer: 2-Methylbenzophenone can act as a photosensitizer, absorbing light and transferring the absorbed energy to other molecules, initiating desired chemical reactions [].
  • Probe molecule: Due to its photochemical properties, 2-Methylbenzophenone can be used as a probe molecule to study the dynamics of light-induced processes in various systems [].

2-Methylbenzophenone is a colorless to pale yellow liquid at room temperature []. It is synthesized from various starting materials, but a common method involves Friedel-Crafts acylation of toluene with benzoyl chloride []. This compound serves as an essential building block for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs [].


Molecular Structure Analysis

The key feature of 2-Methylbenzophenone's structure is the presence of a carbonyl group (C=O) bonded to a phenyl ring (benzene ring) and a methyl group (CH3). The other phenyl ring is attached to the carbon atom adjacent to the carbonyl group. This structure (diaryl ketone) contributes to its reactivity and diverse applications [].

  • Diaryl ketone: The carbonyl group (C=O) is flanked by two phenyl rings, making it a diaryl ketone [].
  • Methyl group: The presence of a methyl group (CH3) attached to one of the phenyl rings provides a site for further functionalization [].
  • Aromatic rings: The two phenyl rings contribute to the stability of the molecule due to their aromatic character [].

Chemical Reactions Analysis

2-Methylbenzophenone can participate in various chemical reactions due to the reactive carbonyl group. Here are some notable examples:

  • Aldol condensation: It can undergo aldol condensation with aldehydes in the presence of a base to form complex organic molecules.

Balanced chemical equation:

CH3COC6H5 + CH3CHO (Base) -> CH3CH=CHCOCH3C6H5 + H2O
  • Nucleophilic addition reactions

    The carbonyl group can react with nucleophiles like amines or alcohols to form imines or acetals, respectively.

  • Grignard reaction

    It can react with Grignard reagents to form tertiary alcohols.

Note

Physical And Chemical Properties Analysis

  • Melting point: 54-56 °C []
  • Boiling point: 302 °C []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol, acetone, and benzene [].
  • Density: 1.08 g/cm³ []
  • Stability: Stable under normal temperature and pressure [].

Mechanism of Action (Not Applicable)

2-Methylbenzophenone is considered a mild irritant and may cause skin or eye irritation upon contact. It's recommended to wear appropriate personal protective equipment (PPE) when handling this compound.

Available data:

  • Acute oral toxicity: LD50 (rat) > 5 g/kg. (LD50: Lethal Dose 50, the dose that is lethal to 50% of a test population)

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

196.0888

Boiling Point

308.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LSN1480NFF

GHS Hazard Statements

Aggregated GHS information provided by 465 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

131-58-8

Wikipedia

2-methylbenzophenone

General Manufacturing Information

Methanone, (2-methylphenyl)phenyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Mateos J, Cherubini-Celli A, Carofiglio T, Bonchio M, Marino N, Companyó X, Dell'Amico L. A microfluidic photoreactor enables 2-methylbenzophenone light-driven reactions with superior performance. Chem Commun (Camb). 2018 Jun 19;54(50):6820-6823. doi: 10.1039/c8cc01373j. PubMed PMID: 29611575.
2: Bradley EL, Stratton JS, Leak J, Lister L, Castle L. Printing ink compounds in foods: UK survey results. Food Addit Contam Part B Surveill. 2013;6(2):73-83. doi: 10.1080/19393210.2012.725774. Epub 2012 Oct 2. PubMed PMID: 24779870.
3: Li Z, Liu W, Chen X, Jia S, Wu Q, Zhu D, Ma Y. [Cloning and characterization of a novel carbonyl reductase for asymmetric reduction of bulky diaryl ketones]. Sheng Wu Gong Cheng Xue Bao. 2013 Jan;29(1):68-77. Chinese. PubMed PMID: 23631119.
4: Gruendling T, Oehlenschlaeger KK, Frick E, Glassner M, Schmid C, Barner-Kowollik C. Rapid UV light-triggered macromolecular click conjugations via the use of o-quinodimethanes. Macromol Rapid Commun. 2011 Jun 1;32(11):807-12. doi: 10.1002/marc.201100159. Epub 2011 Apr 5. PubMed PMID: 21469243.

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